molecular formula C4H3I3N2 B427544 3,4,5-Triiodo-1-methylpyrazole

3,4,5-Triiodo-1-methylpyrazole

Cat. No.: B427544
M. Wt: 459.79g/mol
InChI Key: MEPMSAYZDXRJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Triiodo-1-methylpyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Triiodo-1-methylpyrazole typically involves the iodination of 1-methylpyrazole. One common method includes the use of elemental iodine and an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the process may include steps for the purification and crystallization of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triiodo-1-methylpyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can be used to remove iodine atoms or modify the pyrazole ring.

    Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

3,4,5-Triiodo-1-methylpyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-Triiodo-

Properties

Molecular Formula

C4H3I3N2

Molecular Weight

459.79g/mol

IUPAC Name

3,4,5-triiodo-1-methylpyrazole

InChI

InChI=1S/C4H3I3N2/c1-9-4(7)2(5)3(6)8-9/h1H3

InChI Key

MEPMSAYZDXRJJK-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=N1)I)I)I

Canonical SMILES

CN1C(=C(C(=N1)I)I)I

Origin of Product

United States

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